![molecular formula C14H13ClN2O4S B7527721 (5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CHDP and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of CHDP varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, CHDP inhibits the growth of weeds by disrupting the photosynthetic process. In environmental science, CHDP detects water pollutants by forming a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.
Biochemical and Physiological Effects:
CHDP has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis. In plants, CHDP inhibits the photosynthetic process, leading to reduced growth and chlorosis. In water pollutants, CHDP forms a complex with the pollutant, resulting in a change in color that can be detected by spectroscopy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHDP in lab experiments is its high purity and yield, making it a viable option for large-scale production. Additionally, its diverse applications make it a versatile compound for a variety of research fields. However, one limitation of using CHDP is its potential toxicity, as it has been shown to induce oxidative stress and DNA damage in cancer cells.
Zukünftige Richtungen
There are several future directions for research on CHDP. In medicine, further studies could investigate its potential as a cancer treatment and its mechanism of action in inducing cell cycle arrest and apoptosis. In agriculture, further studies could investigate its potential as a herbicide and its impact on non-target organisms. In environmental science, further studies could investigate its potential as a water pollutant detector and its sensitivity to other pollutants. Overall, CHDP has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
The synthesis of CHDP involves several steps, including the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form 5-chloro-2-hydroxy-N'-[1-(thioxomethyl)-2-pyrazolin-4-ylidene]benzohydrazide. This intermediate is then reacted with 2-bromo-3-chloro-1,1,1-trifluoropropane to form (5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone. The synthesis of CHDP has been optimized to improve yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CHDP has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, CHDP has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, CHDP has been studied for its potential as a water pollutant detector, as it has been shown to be highly sensitive to certain pollutants.
Eigenschaften
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-10-1-2-13(18)12(5-10)14(19)9-6-16-17(7-9)11-3-4-22(20,21)8-11/h1-2,5-7,11,18H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESOEXNKSMKMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


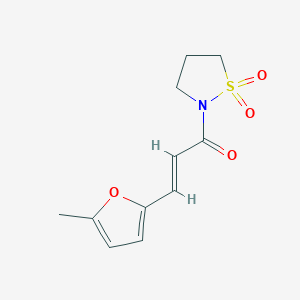
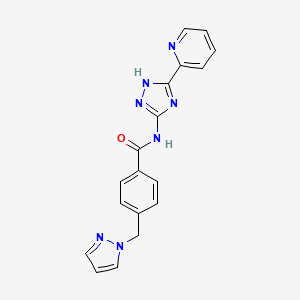

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)
![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
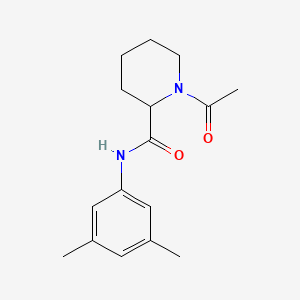
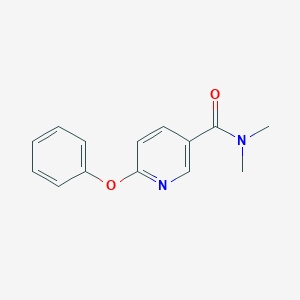
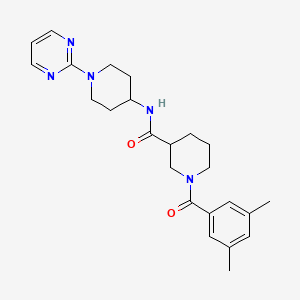
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)